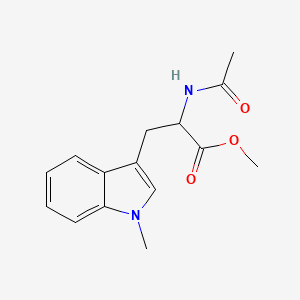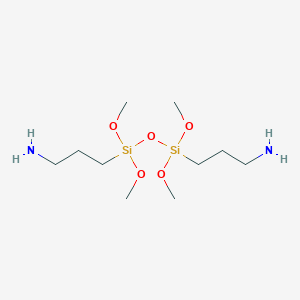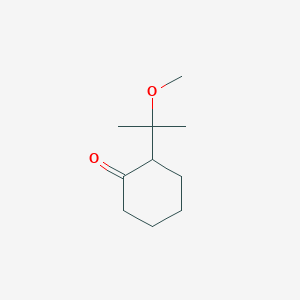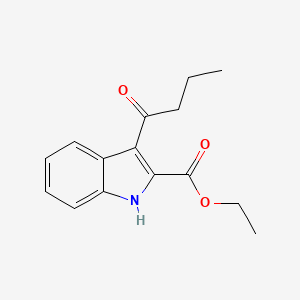
Methyl alpha-acetamido-1-methyl-3-indolepropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl alpha-acetamido-1-methyl-3-indolepropionate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole ring substituted with an acetamido group and a methyl ester. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl alpha-acetamido-1-methyl-3-indolepropionate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the indole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl alpha-acetamido-1-methyl-3-indolepropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives with varied functional groups.
Applications De Recherche Scientifique
Methyl alpha-acetamido-1-methyl-3-indolepropionate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its role in modulating biological pathways, particularly those involving indole signaling.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable indole core
Mécanisme D'action
The mechanism of action of Methyl alpha-acetamido-1-methyl-3-indolepropionate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Methyl indole-3-acetate: A methyl ester derivative of indole-3-acetic acid with similar biological activity.
Indole-3-butyric acid: Another plant hormone with applications in rooting and plant propagation.
Uniqueness: Methyl alpha-acetamido-1-methyl-3-indolepropionate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other indole derivatives, it combines the acetamido and methyl ester groups, making it a valuable compound for targeted research and industrial applications .
Propriétés
Numéro CAS |
73816-51-0 |
|---|---|
Formule moléculaire |
C15H18N2O3 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
methyl 2-acetamido-3-(1-methylindol-3-yl)propanoate |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)16-13(15(19)20-3)8-11-9-17(2)14-7-5-4-6-12(11)14/h4-7,9,13H,8H2,1-3H3,(H,16,18) |
Clé InChI |
HXUDOEOOKOEWJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)

![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)



![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)





![N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14438351.png)

